molecular formula C15H17FN2 B1438734 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline CAS No. 1154287-33-8

2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline

Cat. No.: B1438734
CAS No.: 1154287-33-8
M. Wt: 244.31 g/mol
InChI Key: GPBREKFEEPNWGS-UHFFFAOYSA-N
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Description

2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline is an organic compound with the molecular formula C15H17FN2 This compound is of interest due to its unique chemical structure, which includes a benzyl group, a methylamino group, and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline typically involves multiple steps. One common method starts with the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with paraformaldehyde in the presence of formic acid at a temperature of 70-80°C to yield N-benzyl-N-methylethanolamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines with different functional groups.

Scientific Research Applications

2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[Benzyl(methyl)amino]methyl}-4-chloroaniline
  • 2-{[Benzyl(methyl)amino]methyl}-4-bromoaniline
  • 2-{[Benzyl(methyl)amino]methyl}-4-iodoaniline

Uniqueness

2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2/c1-18(10-12-5-3-2-4-6-12)11-13-9-14(16)7-8-15(13)17/h2-9H,10-11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBREKFEEPNWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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